Diamyl Sulfite
Overview
Description
Diamyl Sulfite is a chemical compound with the molecular formula C10H22O3S1. It is used to make other chemicals2.
Synthesis Analysis
The synthesis of sulfides like Diamyl Sulfite has been a subject of several researches3. The Stadler-Ziegler reaction is a traditional method in C-S bond construction without transition metals3. In this reaction, arylamines are converted to the corresponding diazonium salts and then are reacted with thiolates to form diaryl sulfides3.
Molecular Structure Analysis
The molecular structure of Diamyl Sulfite is represented by the formula C10H22O3S1. The molecular weight of Diamyl Sulfite is 222.35 g/mol1.
Chemical Reactions Analysis
While specific chemical reactions involving Diamyl Sulfite are not readily available, organosulfides like Diamyl Sulfite are known to be incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents4. Many of these compounds may liberate hydrogen sulfide upon decomposition or reaction with an acid4.
Physical And Chemical Properties Analysis
Diamyl Sulfite appears as a yellow colored liquid with an obnoxious odor2. It is less dense than water and slightly soluble in water2.Scientific Research Applications
Cosmetics
- Field : Cosmetology
- Application : Diamyl Sulfite is a type of dialkyl sulfosuccinate salt, which primarily functions as surfactants in cosmetics . They are used in cosmetics due to their safety and non-irritating properties .
- Results : The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of 8 dialkyl sulfosuccinate salts for use in cosmetics, finding that these ingredients are safe in cosmetics in the present practices of use and concentration when formulated to be nonirritating .
Chemiluminescence
- Field : Analytical Chemistry
- Application : Diamyl Sulfite can be used in sulfite-based chemiluminescence (CL) systems . These systems are used for the detection of specific reagents .
- Results : An in-depth understanding of the mechanism of action of the sulfite CL system and the role of various enhancers on the efficiency of the system can be helpful in designing a highly selective and sensitive CL system for the detection of specific reagents .
Biological Functions
- Field : Complementary and Alternative Medicine
- Application : Diallyl disulfide, a garlic-derived natural organic sulfur compound, has several beneficial biological functions . Although it’s not Diamyl Sulfite, it’s a related compound and might suggest potential applications for Diamyl Sulfite.
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Diallyl disulfide has been found to have anti-inflammatory, antioxidant, antimicrobial, cardiovascular protective, neuroprotective, and anticancer activities .
Food Analysis
- Field : Food Science
- Application : Sulfites, including Diamyl Sulfite, are widely used food additives and are subject to regulated labeling . They are often used as preservatives in dried fruits .
- Method : The extraction of sulfite as the stable hydroxymethylsulfonate (HMS) form and its quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been recognized for their good sensitivity, selectivity, and versatility across various food materials .
- Results : This method provides a cost-effective way to determine the presence and quantity of sulfites in food products .
Biosensing Methods
- Field : Analytical and Bioanalytical Chemistry
- Application : Sulfite, including Diamyl Sulfite, is used in biosensing methods . Sulfite biosensors are based on the measurement of either O2 or electrons generated from the splitting of H2O2 or heat released during the oxidation of sulfite by immobilized sulfite oxidase .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Sulfite biosensors can measure sulfite in food, beverages, and water and can be reused 100–300 times over a period of 1–240 days .
Energy Storage Systems
- Field : Materials Chemistry
- Application : Although not directly related to Diamyl Sulfite, sulfur-based compounds are used in Lithium-Sulfur batteries, which have low material costs and high energy densities . This might suggest potential applications for Diamyl Sulfite.
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Lithium-Sulfur batteries have attracted considerable research interest for application in next-generation energy-storage systems .
Safety And Hazards
Diamyl Sulfite may irritate skin, eyes, and mucous membranes2. It may decompose to toxic oxides of sulfur when heated to high temperatures24.
Future Directions
While specific future directions for Diamyl Sulfite are not readily available, sulfide-based solid-state electrolytes (SSEs) have attracted much attention owing to their high ionic conductivity and feasible mechanical features7. The environmental stability of sulfide-based SSEs is one of the critical aspects due to the possible decomposition, and ionic conductivity change will affect the fabrication and electrochemical performance of the batteries7.
Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or materials science resources.
properties
IUPAC Name |
dipentyl sulfite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3S/c1-3-5-7-9-12-14(11)13-10-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKKGWHSXSIVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOS(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174508 | |
Record name | Pentyl sulfite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diamyl Sulfite | |
CAS RN |
2051-05-0 | |
Record name | Sulfurous acid, dipentyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl sulfite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl sulfite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diamyl Sulfite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.